REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[N:5][CH:4]=[N:3]1.C([Li])CCC.[C:12](=[O:14])=[O:13]>C1COCC1.CCCCCC>[CH3:1][N:2]1[C:6]([C:12]([OH:14])=[O:13])=[N:5][CH:4]=[N:3]1
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
CN1N=CN=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1.5 h at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 30 min at −78° C. the solution was allowed
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (1 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent was decanted off
|
Type
|
ADDITION
|
Details
|
To the residue was added ethyl acetate (20 ml) and water (20 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was dried in a vacuum oven for 1 day (50° C.)
|
Duration
|
1 d
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CN=C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.61 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |